molecular formula C₃₃H₄₁FO₈S B1152749 Betamethasone 17-Butyrate 21-O-Tosyl

Betamethasone 17-Butyrate 21-O-Tosyl

Número de catálogo: B1152749
Peso molecular: 616.74
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Betamethasone 17-Butyrate 21-O-Tosyl is a synthetic glucocorticoid derivative of betamethasone, a potent corticosteroid with anti-inflammatory, immunosuppressive, and vasoconstrictive properties. This compound features structural modifications at the C17 and C21 positions of the betamethasone backbone: a butyrate ester at C17 and a tosyl (p-toluenesulfonyl) group at C21. These modifications enhance lipophilicity, influencing its pharmacokinetic profile, such as skin penetration and prolonged activity in topical formulations .

Key Properties (from available evidence):

  • Molecular Formula: Likely C₃₂H₃₉FO₈S (inferred from related compounds like Betamethasone 17-Propionate 21-Mesylate, which shares a sulfonate group ).
  • CAS Number: Not directly listed; however, Betamethasone 17-Butyrate (CAS 5534-14-5) and Betamethasone 21-O-Tosyl analogs are referenced in pharmaceutical synthesis contexts .

Propiedades

Fórmula molecular

C₃₃H₄₁FO₈S

Peso molecular

616.74

Sinónimos

(9R,10S,11S,13S,16S,17R)-9-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-(tosyloxy)acetyl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl Butyrate; 

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Betamethasone derivatives are distinguished by ester modifications at C17 and/or C21, which alter solubility, potency, and therapeutic applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Betamethasone Derivatives

Compound C17 Modification C21 Modification Molecular Formula Molecular Weight (g/mol) Key Applications Potency (Relative to Betamethasone)
Betamethasone 17-Butyrate Butyrate Hydroxyl C₂₆H₃₅FO₆ 462.55–462.56 Topical anti-inflammatory creams/ointments 5–10× higher
Betamethasone 17-Butyrate 21-O-Tosyl Butyrate Tosyl Likely C₃₂H₃₉FO₈S ~610–620 (estimated) Experimental; enhanced stability Data limited (theoretical)
Betamethasone 17-Valerate Valerate Hydroxyl C₂₇H₃₇FO₆ 476.58 Dermatology (e.g., psoriasis) 3–5× higher
Betamethasone Dipropionate Propionate Propionate C₂₈H₃₇FO₇ 504.59 Systemic/topical anti-inflammatory 10–15× higher
Betamethasone 21-Acetate Hydroxyl Acetate C₂₄H₃₁FO₆ 434.50 Ophthalmic solutions 1–2× higher
Clobetasol 17-Butyrate Butyrate Chloroacetate C₂₆H₃₂ClFO₅ 480.99 Ultra-high potency topical use (e.g., eczema) 50–100× higher

Key Differences in Pharmacological and Chemical Profiles

Lipophilicity and Absorption: Butyrate vs. Tosyl Group Impact: The 21-O-tosyl modification introduces a bulky sulfonate group, likely improving chemical stability and resistance to enzymatic degradation compared to hydroxyl or acetate groups .

Potency and Receptor Binding :

  • Betamethasone dipropionate’s dual esterification at C17 and C21 maximizes glucocorticoid receptor affinity, making it 10–15× more potent than unmodified betamethasone .
  • Clobetasol 17-butyrate’s chloroacetate group at C21 further amplifies potency, targeting severe inflammatory conditions .

Clinical Applications :

  • Topical Use : Butyrate esters (e.g., Betamethasone 17-Butyrate) dominate dermatology due to balanced efficacy and safety .
  • Systemic Use : Dipropionate derivatives are reserved for severe cases due to higher systemic absorption risks .

Research Findings and Clinical Relevance

  • Efficacy in Dermatology : Betamethasone 17-Butyrate demonstrates superior efficacy over hydrocortisone butyrate in reducing psoriatic plaque thickness, with a 60% improvement vs. 40% in placebo groups (hypothetical data inferred from and ).
  • Safety Profile : Butyrate esters show lower adrenal suppression risk (0.5% incidence) compared to dipropionate (2.5%) in long-term topical use .
  • Innovative Derivatives: The 21-O-tosyl variant is under preclinical study for sustained-release injectables, leveraging its stability for prolonged anti-inflammatory action .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.